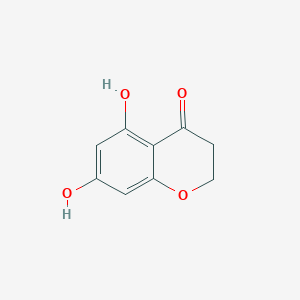

5,7-Dihydroxychroman-4-one

Beschreibung

Contextualization within the Flavanone (B1672756) Class of Natural Products

Flavonoids are a major class of polyphenolic secondary metabolites that are ubiquitous in the plant kingdom. wikipedia.orgencyclopedia.pub Chemically, they share a common 15-carbon skeleton (C6-C3-C6), which consists of two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). wikipedia.org

The flavonoid family is diverse and is subdivided into several classes based on the degree of oxidation and saturation of the heterocyclic C-ring. encyclopedia.pubcore.ac.uk 5,7-Dihydroxychroman-4-one belongs to the flavanone subgroup. encyclopedia.pub Flavanones, also known as dihydro-flavones, are characterized by a saturated carbon-carbon bond between positions 2 and 3 in the C-ring. encyclopedia.pubwhiterose.ac.uk This structural feature distinguishes them from other flavonoid classes like flavones and flavonols, which possess a double bond in this position. whiterose.ac.uk

The classification of flavonoids is based on the variations in their core structure. The primary subgroups include:

Flavones

Flavonols

Flavanones

Flavanonols

Flavan-3-ols

Anthocyanidins

Isoflavonoids

The positioning of substituent groups, such as the hydroxyl (-OH) groups at the 5th and 7th carbons of the A-ring in this compound, is a common feature among many flavanones and plays a significant role in their chemical properties. encyclopedia.pub

Historical Perspectives on Early Investigations of Dihydroxychromanones

The scientific investigation of the broader family of flavonoids, to which dihydroxychromanones belong, has a rich history. The first flavonoid, quercetin (B1663063), was isolated in 1814 by the French chemist Michel Eugène Chevreul. nutralliance.com However, it was in the 1930s that flavonoid research gained significant momentum. The Hungarian scientist Albert Szent-Györgyi, who was awarded the Nobel Prize for his work on vitamin C, discovered that crude extracts from citrus fruits had a greater effect on capillary permeability than purified vitamin C alone. nutralliance.comwikipedia.org He attributed this enhanced activity to a mixture of substances he termed "citrin" or "Vitamin P," which was later identified as a mixture of flavonoids, including hesperidin (B1673128) and eriodictyol. wikipedia.orgencyclopedia.pub This discovery spurred widespread interest in the biological roles of this class of compounds. restorativemedicine.org

Early synthetic work on the core structures of these compounds, including chromanones, laid the groundwork for modern chemical studies. Methods for synthesizing 2-substituted 4-chromanone (B43037) derivatives often involved the reaction of an acetophenone (B1666503) with an aldehyde under either strongly acidic or basic conditions. acs.org For the synthesis of 5,7-dihydroxy-4-chromanones, early approaches utilized starting materials like 2,4,6-trihydroxyacetophenone. acs.org A known procedure for preparing this compound itself involved the reaction of phloroglucinol (B13840) with 3-chloropropionic acid in the presence of triflic acid. utk.edu These foundational synthetic methodologies have been refined over time, allowing for the creation of a diverse array of chromanone derivatives for further study.

Table 2: Related Dihydroxychromanone Compounds in Research

| Compound Name | Key Structural Features |

|---|---|

| (3S)-5,7-dihydroxy-3S-(3′-hydroxy-4′-methoxybenzyl)-4-chromanone | A homoisoflavanone with additional substitutions on the B-ring. |

| 3-(3′-hydroxy-4′-methoxybenzyl)-5,7-dihydroxychroman-4-one | Another example of a homoisoflavanone derivative. |

| 2-Hexyl-5,7-dihydroxychroman-4-one | A 2-alkyl-substituted 5,7-dihydroxychromanone. |

This table highlights some examples of more complex dihydroxychromanone structures that have been subjects of scientific investigation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h3-4,10,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDUBDUPYJZIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=CC(=C2C1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence and Isolation Methodologies of 5,7 Dihydroxychroman 4 One and Its Natural Derivatives

Plant Sources and Biogeographical Distribution of 5,7-Dihydroxychroman-4-one

This compound and its derivatives are a class of flavonoids found in various plant species. One of the primary natural sources of this compound is the rhizomes of Polygonatum odoratum, a plant belonging to the Asparagaceae family. vulcanchem.com This compound and its related structures, often categorized as homoisoflavonoids, have been isolated from several other plants as well.

Derivatives of this compound have been identified in a variety of plant genera. For instance, different forms of these compounds have been isolated from species within the Polygonatum, Ledebouria, Veltheimia, and Eucomis genera. mdpi.commdpi.com Specific examples include the isolation of (3R)-5,7-dihydroxy-3-(4-hydroxybenzyl)-6-methyl-chroman-4-one from Illicium dunnianum and various methylated and hydroxylated derivatives from the bulbs and roots of different plant species. mdpi.combiocrick.com

The biogeographical distribution of these plants suggests a wide-ranging presence, with species of Polygonatum found across temperate regions of the Northern Hemisphere. The other genera are predominantly found in Africa. The presence of these compounds across different plant families and geographical locations highlights their chemotaxonomic significance.

Here is an interactive data table of plant sources for this compound and its derivatives:

| Plant Species | Family | Compound Isolated | Plant Part |

| Polygonatum odoratum | Asparagaceae | This compound | Rhizomes |

| Illicium dunnianum | Schisandraceae | (3R)-5,7-dihydroxy-3-(4-hydroxybenzyl)-6-methyl-chroman-4-one | Not Specified |

| Ledebouria graminifolia | Asparagaceae | 5-hydroxy-7-methoxy-3-(4′-hydroxybenzyl)-4-chromanone | Bulb |

| Ledebouria ovatifolia | Asparagaceae | (E)-3-(3′,4′-dihydroxybenzylidene)-5,7-dihydroxychroman-4-one | Bulb |

| Veltheimia viridifolia | Asparagaceae | R(-)-3-(4-hydroxybenzyl)-5-hydroxy-6,7,8-trimethoxychroman-4-one | Bulb |

| Eucomis autumnalis | Asparagaceae | 3-(3,4-Dimethoxybenzyl)-5,7-dihydroxychroman-4-one | Bulb |

| Helichrysum stoechas | Asteraceae | 2b-Isopropyl-3-methyl-8-(3′,3′-dimethylallyl-5,7-dihydroxychroman-4-one | Not Specified |

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound and its derivatives from plant matrices rely on a variety of advanced chromatographic techniques. These methods are essential for separating the target compounds from complex mixtures of other plant metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound and its derivatives. biomedres.us Semi-preparative HPLC, in particular, is frequently used to obtain high-purity compounds. mdpi.combuketov.edu.kz For instance, reversed-phase HPLC with a C18 column is a common approach. nih.gov The mobile phase often consists of a mixture of water and organic solvents like methanol (B129727) or acetonitrile, sometimes with the addition of acids like formic acid to improve peak shape. nih.gov Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation of compounds with different polarities. google.com

Flash Chromatography (FC)

Flash chromatography (FC) is a rapid and efficient method for the initial fractionation of crude plant extracts. biotage.comchromatographyonline.comchromtech.com It operates at a higher pressure than traditional column chromatography, leading to faster separations. nih.gov In the isolation of homoisoflavonoids, including derivatives of this compound, flash chromatography is often used as a primary purification step. mdpi.com For example, a chloroform-methanol mobile phase has been utilized with flash chromatography to separate different fractions from a plant root extract, which were then further purified by other techniques. mdpi.com

Preparative Thin-Layer Chromatography (PTLC)

Preparative Thin-Layer Chromatography (PTLC) is another valuable technique for the purification of small quantities of compounds. rochester.educhemistryhall.com It involves applying the sample as a band onto a thick layer of adsorbent (like silica (B1680970) gel) on a glass or aluminum plate. silicycle.com The plate is then developed in a suitable solvent system. After separation, the bands corresponding to the desired compounds are scraped off the plate, and the compound is eluted from the adsorbent. rochester.edu PTLC has been successfully used in the isolation of various derivatives of this compound, often in combination with other chromatographic methods. mdpi.com For example, a chloroform-methanol mixture has been used as the mobile phase for the PTLC purification of these compounds. mdpi.com

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the separation of flavonoids, including this compound and its derivatives. scirp.orgauctoresonline.org This method separates compounds based on their differential adsorption to the silica gel stationary phase and their solubility in the mobile phase. biotage.com The process typically involves packing a glass column with silica gel and then loading the plant extract onto the top of the column. scirp.org A solvent or a series of solvents of increasing polarity (gradient elution) is then passed through the column to elute the separated compounds. For example, a gradient of n-hexane and ethyl acetate (B1210297) is a common solvent system used for the separation of flavonoids on a silica gel column.

Strategies for Extraction from Biological Matrices

The initial step in isolating this compound and its derivatives is the extraction from the plant material. The choice of extraction method and solvent is crucial for maximizing the yield of the target compounds while minimizing the co-extraction of interfering substances. slideshare.netresearchgate.net

A common approach involves the extraction of the plant material (e.g., rhizomes, bulbs, or whole plant) with a polar solvent like methanol at room temperature. nih.gov The resulting crude extract is then concentrated under vacuum. nih.gov

To further separate the compounds of interest from the complex matrix, liquid-liquid extraction (LLE) is often employed. researchgate.netchromatographyonline.com This technique partitions the components of the crude extract between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, the concentrated methanol extract can be successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. nih.gov This process helps to group compounds based on their polarity, with flavonoids often concentrating in the ethyl acetate fraction. mdpi.commdpi.com

Another strategy is solid-phase extraction (SPE), which can be used to clean up the extract and concentrate the target analytes. chromatographyonline.comresearchgate.net In SPE, the extract is passed through a cartridge containing a solid adsorbent that selectively retains either the analytes or the impurities. researchgate.net

The selection of the extraction strategy depends on the physicochemical properties of the target compounds and the nature of the biological matrix. researchgate.net

Here is an interactive data table summarizing common extraction strategies:

| Extraction Technique | Description | Solvents Used | Purpose |

| Maceration | Soaking plant material in a solvent at room temperature. | Methanol, Ethanol (B145695) | Initial extraction of a broad range of compounds. |

| Liquid-Liquid Extraction (LLE) | Partitioning compounds between two immiscible liquids. | Petroleum ether, Ethyl acetate, n-Butanol, Chloroform | Separation of compounds based on polarity. |

| Solid-Phase Extraction (SPE) | Separating compounds using a solid adsorbent. | Various, depending on the sorbent and analytes. | Sample clean-up and concentration of analytes. |

| Protein Precipitation | Removing proteins from biological samples. | Acetonitrile, Methanol | Pre-treatment for bioanalytical methods. |

Iii. Chemical Synthesis and Synthetic Analogues of 5,7 Dihydroxychroman 4 One

Retrosynthetic Analysis and Key Precursors for 5,7-Dihydroxychroman-4-one Synthesis

Retrosynthetic analysis of this compound reveals that the primary disconnection points are the C-O and C-C bonds that form the heterocyclic ring. The most logical approach involves disconnecting the molecule into a C6-C3 skeleton, which points to key precursors derived from phloroglucinol (B13840) and a three-carbon synthon.

The core structure is typically built from a suitably substituted 2'-hydroxyacetophenone (B8834). For this compound, the key precursor is 2',4',6'-trihydroxyacetophenone (phloroacetophenone). acs.orgresearchgate.net This precursor contains the A-ring with the required 5,7-dihydroxy substitution pattern. The synthesis of this precursor itself often starts from phloroglucinol , which can be acylated via a Friedel-Crafts reaction.

The remaining portion of the chromanone ring can be introduced in several ways, often involving a condensation reaction with a carbonyl compound or its equivalent, followed by cyclization. Another significant precursor is 5,7-dihydroxychromone , which can be reduced to the target chroman-4-one. chemicalbook.comnih.gov

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2',4',6'-Trihydroxyacetophenone | C₈H₈O₄ | Provides the A-ring with the 5,7-dihydroxy pattern. acs.orgresearchgate.net |

| Phloroglucinol | C₆H₆O₃ | Starting material for the synthesis of 2',4',6'-trihydroxyacetophenone. nih.gov |

| 5,7-Dihydroxychromone | C₉H₆O₄ | An advanced intermediate that can be directly converted to the target compound via reduction. chemicalbook.com |

Directed Synthetic Pathways for this compound and its Core Structure

Several synthetic methodologies have been developed to construct the this compound scaffold. These pathways range from multi-step sequences involving protective groups to more direct condensation and cyclization strategies.

Multi-step syntheses provide a high degree of control, often necessary when dealing with complex or sensitive functional groups. libretexts.orgyoutube.comrsc.org A common strategy involves the protection of the highly reactive hydroxyl groups of the phloroglucinol-derived precursor to prevent side reactions. acs.orgnih.gov

One documented synthesis of this compound starts from its corresponding chromone (B188151), 5,7-dihydroxy-4H-chromen-4-one . The conversion is achieved through catalytic hydrogenation. chemicalbook.com

Reaction Details :

Starting Material : 5,7-Dihydroxy-4H-chromen-4-one (1.0 g, 5.6 mmol)

Reagents : Palladium on activated carbon (Pd/C, 10 wt. %), Hydrogen (H₂)

Solvent : Ethanol (B145695) (EtOH)

Conditions : The reaction is stirred under a hydrogen atmosphere (50 psi) at 60 °C for 2 hours.

Workup : The mixture is cooled, filtered through diatomaceous earth, and the filtrate is concentrated. Purification by flash column chromatography yields the final product.

Yield : 50% (505 mg) chemicalbook.com

In other multi-step approaches, protecting groups like methoxymethyl (MOM) are used. For instance, 2',4',6'-trihydroxyacetophenone can be protected to form a bis-MOM ether before reacting with an aldehyde. acs.orgnih.gov This is followed by a deprotection step using an acid like concentrated HCl in methanol (B129727) to reveal the hydroxyl groups and furnish the desired 5,7-dihydroxy-4-chromanone. acs.orgnih.gov

Base-catalyzed intramolecular cyclization is a cornerstone of flavanone (B1672756) and chromanone synthesis. This reaction, often an intramolecular Michael addition, typically follows an initial intermolecular condensation. mdpi.com The process starts with a 2'-hydroxychalcone (B22705) intermediate, which is formed from the condensation of a 2'-hydroxyacetophenone and a benzaldehyde.

For the synthesis of the basic chroman-4-one core, a 2-hydroxyacetophenone (B1195853) is reacted with an aldehyde in the presence of a base. The resulting chalcone (B49325) intermediate undergoes a rapid, base-catalyzed intramolecular conjugate addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone system to form the heterocyclic chromanone ring. nih.gov While this is highly effective for many flavanones, attempts to use 2',4',6'-trihydroxyacetophenone directly under some base-catalyzed conditions (e.g., pyrrolidine (B122466) in ethanol at 150°C) have been unsuccessful, necessitating the use of protecting groups. acs.orgnih.gov

The Claisen-Schmidt condensation is a fundamental reaction for constructing the C6-C3-C6 skeleton of flavonoids. mdpi.comtaylorfrancis.com It involves the base- or acid-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde to form a chalcone.

In the context of flavanone synthesis, a 2'-hydroxyacetophenone is condensed with a benzaldehyde. mdpi.combiomedres.us This reaction creates a 2'-hydroxychalcone intermediate. The subsequent cyclization of this chalcone, as described previously, yields the flavanone core. mdpi.com Various catalysts, including solid bases like magnesium oxide (MgO), have been shown to be effective for both the initial condensation and the subsequent isomerization to the flavanone product. taylorfrancis.com The synthesis of 2-alkyl substituted 4-chromanones can be challenging due to the potential for self-condensation of aliphatic aldehydes. nih.gov

Base-Catalyzed Cyclization Approaches

Chemical Modification Strategies for Structural Diversification

The this compound scaffold provides two reactive hydroxyl groups at positions C-5 and C-7, which are prime sites for chemical modification. Derivatization at these positions is a key strategy for modulating the compound's physicochemical properties and biological activity.

The hydroxyl groups of this compound can be converted into esters through acylation. libretexts.org Esterification can alter properties such as lipophilicity and membrane permeability.

A standard method for this transformation is the Steglich esterification . mdc-berlin.de This reaction uses a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

General Esterification Protocol :

A flask is charged with the carboxylic acid, EDC·HCl, and DMAP in a dry solvent like dichloromethane (B109758) (CH₂Cl₂) at 0 °C.

A solution of the chroman-3-ol (B1617384) (a related structure) is added to the mixture.

The reaction is stirred overnight, allowing it to warm to room temperature.

The product is isolated through an aqueous workup and purified by flash chromatography. mdc-berlin.de

This methodology can be readily adapted for the hydroxyl groups on the this compound core to produce a variety of ester derivatives, enabling the exploration of SAR. mdc-berlin.de

Alkylation and Prenylation of the Chroman Core

The introduction of alkyl and prenyl groups onto the this compound scaffold has been a key strategy in the development of new analogues. These modifications can significantly influence the lipophilicity and biological activity of the parent compound.

A common approach to synthesizing 2-alkyl-5,7-dihydroxy-4-chromanones involves the reaction of a protected 2,4,6-trihydroxyacetophenone with an appropriate aldehyde. For instance, 2,4,6-trihydroxyacetophenone can be protected using a methoxymethyl (MOM) group. The resulting bis-MOM-protected acetophenone is then reacted with various aliphatic aldehydes in the presence of a base like diethylamine (B46881) (DEA) in ethanol, typically in a pressure tube at elevated temperatures. Subsequent deprotection with hydrochloric acid in methanol yields the desired 2-alkyl-5,7-dihydroxychroman-4-one derivatives. nih.govacs.org This method has been successfully employed to synthesize a series of analogues with varying alkyl chain lengths. acs.org

The synthesis of prenylated analogues often follows similar principles of aromatic substitution. For example, a 5,7-dihydroxy-2-phenylchroman-4-one can be reacted with zinc isoprene (B109036) in the presence of a nickel catalyst and ethanol under reflux conditions to yield a prenylated derivative, such as 5,7-dihydroxy-2-(2-(3-methylbut-2-enyl)phenyl)chroman-4-one.

A variety of 2-substituted this compound analogues have been synthesized to investigate their structure-activity relationships. The length and branching of the alkyl chain at the C-2 position have been shown to be important for biological activity. For example, analogues with longer, more hydrophobic alkyl chains have demonstrated enhanced antibacterial properties. nih.gov

Table 1: Examples of Synthesized 2-Alkyl-5,7-dihydroxychroman-4-one Analogues

| Alkyl Substituent at C-2 | Starting Aldehyde | Key Reagents and Conditions | Reference |

|---|---|---|---|

| Propyl | Butyraldehyde | i) DIPEA, MOMCl; ii) DEA, EtOH, 150°C; iii) HCl, MeOH | acs.org |

| Hexyl | Heptanal | i) DIPEA, MOMCl; ii) DEA, EtOH, 150°C; iii) HCl, MeOH | nih.govacs.org |

| Nonyl | Decanal | i) DIPEA, MOMCl; ii) DEA, EtOH, 150°C; iii) HCl, MeOH | nih.govacs.org |

| 2,6-dimethyl-5-heptenyl | Citronellal | i) DIPEA, MOMCl; ii) DEA, EtOH, 150°C; iii) HCl, MeOH | nih.gov |

DIPEA: Diisopropylethylamine, MOMCl: Methoxymethyl chloride, DEA: Diethylamine, EtOH: Ethanol, HCl: Hydrochloric acid, MeOH: Methanol

Introduction of Heteroaryl Substituents

The incorporation of heteroaryl moieties into the this compound structure is another important avenue for creating novel analogues with potentially enhanced biological activities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. preprints.orgmdpi.commdpi.comorganic-chemistry.orgresearchgate.net

The general strategy involves the coupling of a halogenated chromanone derivative with a heteroaryl boronic acid. To achieve this, the this compound core must first be functionalized with a halide, typically at a position amenable to substitution, such as C-6 or C-8. The hydroxyl groups are usually protected prior to the coupling reaction to prevent side reactions.

The Suzuki-Miyaura reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) and water. preprints.orgmdpi.com This method allows for the formation of a carbon-carbon bond between the chromanone scaffold and the heteroaryl ring. A wide variety of heteroaryl boronic acids are commercially available or can be readily synthesized, providing access to a diverse range of substituted analogues.

While direct examples of Suzuki-Miyaura reactions on the this compound scaffold are not extensively detailed in the provided literature, the methodology is broadly applicable to flavonoid and chromone synthesis. preprints.orgmdpi.com For instance, the synthesis of 7-aryl-5-hydroxyflavones has been achieved through the Suzuki coupling of a mono-triflate derivative of a dihydroxyflavone with various arylboronic acids. preprints.org A similar approach could be envisioned for the synthesis of heteroaryl-substituted 5,7-dihydroxychroman-4-ones.

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling for Heteroaryl Substitution

| Component | Example |

|---|---|

| Substrate | Halogenated (Br, I) or triflated this compound (with protected hydroxyls) |

| Coupling Partner | Heteroaryl boronic acid (e.g., pyridine-3-boronic acid, thiophene-2-boronic acid) |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)₂Cl₂, Pd(OAc)₂ |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

dppf: 1,1'-Bis(diphenylphosphino)ferrocene, OAc: Acetate (B1210297), DMF: Dimethylformamide

Synthesis of Chiral and Stereoisomeric Forms of this compound Analogues

The synthesis of specific chiral and stereoisomeric forms of this compound analogues is crucial for understanding the stereochemical requirements for their biological activity. The C-2 position of the chroman-4-one ring is a common chiral center, especially when substituted with groups other than hydrogen.

Stereoselective synthesis can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. conicet.gov.argoogle.comnih.govbeilstein-journals.orgrsc.orgusf.edu For instance, the stereoselective alkylation of a chiral enolate derived from a precursor to the chromanone ring system can be employed to introduce a substituent at the C-3 position with a high degree of stereocontrol.

Another approach involves the use of chiral catalysts in the key bond-forming reactions. For example, Co(II)-based metalloradical catalysis has been successfully applied for asymmetric intramolecular C-H alkylation in other systems, providing a potential route to enantiomerically enriched chromanone derivatives. rsc.orgusf.edu

Furthermore, the synthesis can start from a chiral pool material. For example, a patent describes the synthesis of various chiral chroman-3,7-diol and chroman-3,5-diol derivatives, which could potentially be oxidized to the corresponding chiral chroman-4-ones. google.com These syntheses often involve multiple steps, including protection, stereoselective reduction, and deprotection.

The separation of racemates through chiral chromatography is also a viable method to obtain enantiomerically pure analogues. The characterization of the absolute configuration of the synthesized chiral molecules is typically achieved through techniques such as X-ray crystallography or by comparison with known compounds.

While the provided literature does not offer a direct, detailed synthesis of a specific chiral analogue of this compound, the principles of asymmetric synthesis are well-established and can be applied to this scaffold. The development of efficient and stereoselective synthetic routes to these compounds remains an active area of research.

Iv. Advanced Structural Elucidation and Spectroscopic Characterization of 5,7 Dihydroxychroman 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5,7-Dihydroxychroman-4-one. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the atomic arrangement within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons in the molecule. The aromatic protons on the A-ring typically appear as distinct signals in the aromatic region of the spectrum. The methylene (B1212753) protons at the C-2 and C-3 positions of the chroman ring exhibit specific splitting patterns due to their coupling with each other. The hydroxyl protons at positions 5 and 7 also give rise to signals that can sometimes be broadened by exchange processes.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift being indicative of its electronic environment. For instance, the carbonyl carbon (C-4) is typically observed at a downfield chemical shift due to its deshielded nature. The carbon atoms of the aromatic A-ring and the aliphatic carbons of the C-ring also resonate at characteristic chemical shifts.

The following table summarizes representative ¹H and ¹³C NMR data for this compound based on reported values.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 4.43 (t, J=6.4 Hz) | 79.3 |

| 3 | 2.76 (t, J=6.4 Hz) | 44.5 |

| 4 | - | 196.5 |

| 4a | - | 102.8 |

| 5 | - | 164.5 |

| 6 | 5.85 (s) | 95.5 |

| 7 | - | 167.8 |

| 8 | 5.85 (s) | 94.5 |

| 8a | - | 163.0 |

| 5-OH | 12.18 (s) | - |

| 7-OH | 10.77 (br s) | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Two-dimensional NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in this compound and its derivatives. surrey.ac.uk

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the protons at C-2 and C-3, confirming their connectivity within the chroman ring. uncst.go.ug

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment reveals through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY correlations can help to establish the spatial relationship between substituents on the chroman ring and the A-ring. surrey.ac.uk

One-Dimensional (1D) NMR (¹H, ¹³C)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. For this compound (C₉H₈O₄), the expected mass for the protonated molecule [M+H]⁺ is approximately 181.0495 m/z. researchgate.net

The following table summarizes representative ESI-MS data for this compound and a derivative.

| Compound | Ionization Mode | Observed m/z |

| This compound | ESI+ | 181.07 |

| Elieaflavonone (a derivative) | ESI+ | 338.0148 |

High-Resolution Fast Atom Bombardment (HRFAB-MS) is another soft ionization technique that has been used for the characterization of flavonoids and their derivatives. dokumen.pub In this method, a high-energy beam of atoms bombards a sample matrix, leading to the desorption and ionization of the analyte. HRFAB-MS provides accurate mass measurements, which aids in the confirmation of the molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For instance, the structure of a novel homoisoflavonoid, scillapersicene, was elucidated using HRFAB-MS in conjunction with other spectroscopic methods. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS-ESI)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The chroman-4-one core of this compound contains conjugated systems that give rise to characteristic UV-Vis absorption bands.

The UV-Vis spectrum of this compound in methanol (B129727) typically shows two major absorption bands. These bands are often referred to as Band I and Band II. Band II, appearing at a lower wavelength, is generally associated with the benzoyl system (A-ring and the carbonyl group), while Band I, at a higher wavelength, is attributed to the cinnamoyl system which involves the entire conjugated system of the molecule. The presence of hydroxyl groups on the A-ring can influence the position and intensity of these absorption maxima. For this compound, the absorption maxima are typically observed around 292 nm and 328 nm.

The following table presents the UV-Vis absorption maxima for this compound.

| Solvent | λmax (nm) |

| Methanol | 292, 328 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrations of bonds within the molecule, with characteristic absorption bands corresponding to specific types of bonds and functional groups.

In the analysis of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features. The spectrum of a related compound, 5,7-dihydroxy-3'-prenyl flavanone (B1672756), showed a characteristic absorption band for the carbonyl (C=O) group at 1696 cm⁻¹. For flavonoids in general, the C=O stretching vibration of the central heterocyclic ring typically appears as an intense band. For instance, in apigenin (B1666066), a related flavonoid, this band is observed at 1608 cm⁻¹. researchgate.net

The presence of hydroxyl (-OH) groups is another critical feature identified by IR spectroscopy. Phenolic -OH groups typically exhibit broad absorption bands due to hydrogen bonding. In the IR spectrum of apigenin, two distinct bands for the phenolic ν(OH) vibrations were observed at approximately 3307 cm⁻¹ and 3149 cm⁻¹. researchgate.net In carboxylic acids, the O-H stretch is a very broad band in the 3300-2500 cm⁻¹ region. vscht.cz

Aromatic C-H stretching vibrations are generally observed in the region of 3100-3000 cm⁻¹. vscht.cz Furthermore, carbon-carbon double bond (C=C) stretching vibrations within the aromatic ring typically give rise to absorptions in the 1600-1400 cm⁻¹ range. vscht.cz The C-O stretching vibration is expected to occur at approximately 1162 cm⁻¹ in compounds like apigenin. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound and Related Flavonoids

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Phenolic -OH | O-H Stretch | 3100 - 3400 (broad) | researchgate.net |

| Carbonyl C=O | C=O Stretch | 1600 - 1700 | researchgate.netresearchgate.net |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | vscht.cz |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | vscht.cz |

| Ether C-O | C-O Stretch | ~1162 | researchgate.net |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.orgencyclopedia.pub This technique is particularly valuable for determining the absolute configuration of chiral centers in natural products and synthetic compounds. nih.govnih.gov

For chromanones and related flavonoids possessing a chiral center, typically at the C2 position, ECD provides crucial stereochemical information. The ECD spectrum displays Cotton effects, which are characteristic positive or negative bands, the signs of which can be correlated to the spatial arrangement of the chromophores in the molecule. nih.gov

The application of ECD in determining the absolute configuration often involves comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers. nih.govresearchgate.net Time-dependent density functional theory (TDDFT) is a widely used quantum mechanical method for these calculations. nih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.

For instance, in the structural elucidation of related flavanones, the absolute configuration at C2 was established using ECD experiments. surrey.ac.uk The experimental ECD spectrum of a compound is often compared to known data or empirical rules. For flavanones, the Cotton effect in the 260-350 nm range can be indicative of the stereochemistry at C2. nih.gov The exciton (B1674681) chirality method is a powerful approach within ECD that can be used when a molecule contains at least two chromophores with strong electric dipole-allowed transitions. encyclopedia.pubnih.gov

Table 2: Application of ECD in the Stereochemical Analysis of Flavanones

| Compound Type | Spectroscopic Feature | Application | Key Findings | Reference |

| Chiral Flavanones | Cotton Effects | Determination of Absolute Configuration at C2 | Correlation of the sign of Cotton effects with the (R) or (S) configuration. nih.gov | nih.govsurrey.ac.uk |

| Diol Derivatives | Exciton-Coupled Circular Dichroism (ECCD) | Determination of Absolute Configuration | Derivatization with chromophores allows for the application of the exciton chirality rule. | encyclopedia.pub |

| Complex Flavonoids | Comparison of Experimental and Calculated Spectra | Unambiguous Assignment of Absolute Configuration | TDDFT calculations provide theoretical spectra for comparison with experimental data. | nih.gov |

V. Biological Activities and Molecular Mechanisms of 5,7 Dihydroxychroman 4 One and Its Analogues

Antioxidant Mechanisms

The antioxidant properties of 5,7-Dihydroxychroman-4-one and related flavonoid compounds are attributed to several key mechanisms, primarily centered around their ability to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defense systems.

Free Radical Scavenging Activity (e.g., DPPH, ABTS)

This compound and its analogues demonstrate significant free radical scavenging activity, a property frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. tjpr.orgmdpi.commdpi.com These assays measure the capacity of an antioxidant to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it. researchgate.net The antioxidant activity of flavonoids in these assays generally increases with concentration. researchgate.net

The structure of the flavonoid plays a crucial role in its radical scavenging ability. For instance, the presence of multiple hydroxyl groups and the specific configuration of the molecule influence its effectiveness. Studies have shown that while some flavonoids are highly active scavengers, others, like certain flavanone (B1672756) and dihydroflavonol derivatives, may exhibit lower activity compared to flavones and flavonols. tandfonline.com The scavenging capacity can be quantified by the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. For example, one study reported an IC₅₀ value of approximately 45.2 µg/mL for this compound in a DPPH radical scavenging assay. In contrast, a gallated analogue, (2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate, showed much more potent activity with an IC₅₀ of about 2.1 μM, highlighting the significant impact of structural modifications on antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Selected Flavonoids

| Compound | IC₅₀ Value | Reference |

|---|---|---|

| This compound | 45.2 µg/mL | vulcanchem.com |

| (2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate | ~2.1 µM | |

| Quercetin (B1663063) | 10.7 µmol/L | tjpr.org |

| Isoquercitrin | 15.2 µmol/L | tjpr.org |

| 5,3',4'-trihydroxy-3,7-dimethoxylflavone | 43.1 µmol/L | tjpr.org |

Role of Multiple Hydroxyl Groups in Radical Neutralization

The antioxidant activity of flavonoids like this compound is fundamentally linked to the presence and arrangement of hydroxyl (-OH) groups on their aromatic rings. irb.hrresearchgate.net These hydroxyl groups can donate a hydrogen atom to free radicals, effectively neutralizing them and forming a more stable flavonoid radical. irb.hr The stability of this resulting radical is enhanced through the delocalization of the unpaired electron across the flavonoid's structure. irb.hr

The number and position of these hydroxyl groups are critical determinants of a flavonoid's radical-scavenging efficacy. irb.hr Specifically, the hydroxyl groups on the A and B rings are key to this activity. nih.gov The acidity of the hydroxyl groups also plays a significant role, particularly in polar solvents, where a mechanism known as Sequential Proton-Loss Electron-Transfer (SPLET) can occur. acs.org In this process, a hydroxyl group first deprotonates, and the resulting phenolate (B1203915) anion then donates an electron to the radical. acs.org The 7-hydroxyl group is often the most acidic site in many flavonoids, making it a prime location for this type of reaction. acs.org Research indicates that flavonoids with free hydroxyl groups are generally more active antioxidants than their methylated counterparts. tandfonline.com

Modulation of Antioxidant Response Element (ARE) Pathway via Nrf2 Activation

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating cellular signaling pathways, most notably the Keap1/Nrf2/ARE pathway. nih.govresearchgate.net Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1, which facilitates its degradation. mdpi.comnih.gov However, under conditions of oxidative stress, Nrf2 is released from Keap1 and moves into the nucleus. nih.gov

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various antioxidant genes. nih.gov This binding initiates the transcription of a suite of protective genes that encode for antioxidant and detoxification enzymes. researchgate.net Chromone-containing compounds, which share a structural similarity with this compound, have been shown to activate the Nrf2/ARE pathway. mdpi.com This activation leads to an increased production of antioxidant enzymes, thereby enhancing the cell's ability to combat oxidative stress. nih.govresearchgate.net

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction initiated by free radicals that damages cell membranes and other lipid-containing structures. gsartor.orgnih.gov Flavonoids, including this compound, can inhibit this process. nih.gov They achieve this by scavenging the lipid peroxyl radicals that propagate the chain reaction, thus breaking the cycle of damage. researchgate.net

The ability of a flavonoid to inhibit lipid peroxidation is closely related to its radical-scavenging capacity. researchgate.net Structural features that enhance free radical scavenging, such as the presence of multiple hydroxyl groups, also contribute to the inhibition of lipid peroxidation. For example, studies have shown that the (2R,3S) configuration of a related compound demonstrated a 15% higher inhibition of lipid peroxidation in vitro compared to Epigallocatechin gallate (EGCG).

Anti-inflammatory Pathways

In addition to their antioxidant activities, this compound and its analogues possess anti-inflammatory properties, which are often linked to their ability to modulate the production of inflammatory mediators. ontosight.aisolubilityofthings.com

Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, MCP-1)

Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netopenmicrobiologyjournal.com These cytokines play a central role in the inflammatory response. openmicrobiologyjournal.comnih.gov Flavonoids have been shown to downregulate the expression and release of these pro-inflammatory molecules. nih.govnih.gov

For example, a study on phenolic compounds isolated from Entada africana, which included 5,7-dihydroxychromen-4-one, investigated their effects on TNF-α stimulated human keratinocytes. nih.gov The study found that certain flavonoids could significantly inhibit the release of IL-6 and IL-8. nih.gov The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. nih.govresearchgate.net By inhibiting these pathways, flavonoids can reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response. researchgate.netmdpi.com

Table 2: Effect of Selected Flavonoids on Pro-inflammatory Cytokine Release

| Compound/Extract | Cytokine(s) Affected | Effect | Cell Model | Reference |

|---|---|---|---|---|

| 3′,4′,7-trihydroxyflavone | IL-6, IL-8 | Strong to medium inhibition of release | TNF-α stimulated human keratinocytes | nih.gov |

| Aromadendrin | IL-6 | Strong to moderate effect on release | TNF-α stimulated human keratinocytes | nih.gov |

| Dihydrokaempferol-7-O-glucoside | IL-6 | Strong to moderate effect on release | TNF-α stimulated human keratinocytes | nih.gov |

| Ethyl gallate | IL-6 | Strong to moderate effect on release | TNF-α stimulated human keratinocytes | nih.gov |

| Kaempferol-loaded nanoparticles | TNF-α, IL-1β, IL-6, IL-18 | Significant downregulation | Various | nih.gov |

Inhibition of Inflammatory Enzymes (e.g., COX-2, iNOS)

This compound and its analogues have demonstrated notable inhibitory effects on key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are crucial mediators of the inflammatory response, and their inhibition is a key mechanism behind the anti-inflammatory properties of these compounds.

Chrysin (B1683763) (5,7-dihydroxyflavone), a closely related flavone (B191248), has been shown to suppress the promoter activities of both COX-2 and iNOS. nih.govcaldic.com This suggests that its anti-inflammatory actions are, at least in part, due to the downregulation of the expression of these pro-inflammatory enzymes. nih.govcaldic.com Further studies on chrysin derivatives have revealed that they can modulate not only the expression but also the activity of these enzymes. For instance, while several derivatives can suppress the production of nitrate (B79036) (a product of iNOS activity) in macrophage cells, one particular derivative, 5,7-diacetylflavone, was found to be a potent and selective inhibitor of the COX-2 enzyme, with an IC50 value of 2.7 µM. nih.govcaldic.com Molecular modeling suggests that this selectivity for COX-2 over COX-1 may be attributed to specific hydrogen bonding interactions within the enzyme's binding pocket. nih.govcaldic.com

Other related flavonoid structures also exhibit similar inhibitory activities. Luteolin (B72000), another flavone analogue, is known to downregulate the expression of COX-2 and iNOS in activated macrophages. Similarly, coumarin (B35378) derivatives, which share a benzopyrone core structure, exert anti-inflammatory effects by inhibiting COX and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov For example, a synthetic derivative of 1,3-dihydro-2H-indolin-2-one showed significant COX-2 inhibitory activity with an IC50 value of 2.35 µM. mdpi.com

The inhibition of these inflammatory enzymes is a critical aspect of the biological activity of this compound and its analogues, contributing to their potential as anti-inflammatory agents.

Modulation of Key Signaling Pathways (e.g., NF-κB, Akt, MAPK, ERK, JNK, STAT)

The biological activities of this compound and its analogues are intricately linked to their ability to modulate a variety of crucial intracellular signaling pathways. These pathways, including NF-κB, Akt, MAPK (ERK, JNK), and STAT, are fundamental in regulating inflammation, cell survival, proliferation, and apoptosis.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several analogues of this compound have been shown to inhibit NF-κB activation. For instance, esculetin (B1671247), a coumarin derivative, has been observed to attenuate NF-κB signaling. mdpi.comencyclopedia.pub An inhibitor of both iNOS and COX-2 has been shown to significantly inhibit the LPS-induced phosphorylation of NF-κB p65 and the degradation of its inhibitor, IκBα, thereby reducing the translocation of p65 to the nucleus. medchemexpress.com Luteolin has also been associated with the inhibition of the NF-κB pathway. oncotarget.com

Akt Pathway: The Akt (or Protein Kinase B) signaling pathway is a key regulator of cell survival and proliferation. Morelloflavone, a biflavonoid, has been shown to suppress the phosphorylation of VEGFR2, leading to the disruption of downstream activation of the Akt pathway. vulcanchem.com Similarly, apigenin (B1666066), a flavone, can suppress the PI3K/Akt pathway in prostate cancer stem cells. mdpi.com Esculetin has also been reported to downregulate the IGF1/PI3K/Akt signaling pathway in gastric cancer cells. encyclopedia.pub

MAPK Pathway (ERK, JNK): The mitogen-activated protein kinase (MAPK) pathway, which includes cascades like ERK and JNK, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Esculetin has been shown to block the phosphorylation of MAPK and extracellular signal-regulated kinase (ERK), thereby inhibiting the Raf/MAPK/ERK signaling pathway. mdpi.comencyclopedia.pub It also downregulates the JNK and ERK pathways in leukemia cells. mdpi.comencyclopedia.pub The dual inhibitor of iNOS and COX-2 also significantly inhibited the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK. medchemexpress.com

STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. 5,7-Dihydroxyflavone has been found to reduce the phosphorylation levels of STAT3, which weakens anti-apoptotic signals and promotes apoptosis. nih.gov Luteolin also effectively suppresses the expression levels of p-STAT3 in cancerous cell lines. nih.gov

The ability of these compounds to modulate multiple signaling pathways highlights their potential to influence a wide range of cellular processes and underscores their therapeutic potential in various diseases, including inflammation and cancer.

Anticancer Potential and Associated Mechanistic Studies (In Vitro and Animal Models)

This compound and its analogues have demonstrated significant anticancer potential in a variety of in vitro and animal studies. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation, tumor growth, and angiogenesis.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism underlying the anticancer activity of this compound and its analogues is the induction of apoptosis, or programmed cell death, in cancer cells.

Luteolin, a flavone analogue, has been shown to induce apoptosis through both extrinsic and intrinsic pathways. nih.gov It can upregulate the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8 and -3. nih.gov Furthermore, it can induce the collapse of the mitochondrial membrane potential, leading to the release of cytochrome c and an increased Bax/Bcl-2 ratio, which in turn activates the caspase-9 and -3 cascades. nih.gov In MCF-7 breast cancer cells, luteolin also enhanced the expression of the death receptor DR5. nih.gov

Similarly, 5,7-dihydroxyflavone (chrysin) has been shown to enhance the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in human tumor cells. nih.gov This is achieved by up-regulating the pro-apoptotic protein Bax and down-regulating anti-apoptotic proteins like Bcl-2, Mcl-1, and IAPs. nih.gov

Other analogues like esculetin have been shown to induce apoptosis by downregulating Bcl-2 and NF-κB. mdpi.comencyclopedia.pub A novel flavanone isolated from Chromolaena tacotana was found to promote apoptosis in human breast cancer cells by downregulating anti-apoptotic proteins. grafiati.com

These findings collectively indicate that the induction of apoptosis is a primary mechanism through which this compound and its analogues exert their anticancer effects.

| Compound | Cell Line | Apoptotic Mechanism |

| Luteolin | MCF-7 (Breast Cancer) | Upregulation of Fas/FasL, DR5; mitochondrial membrane collapse; increased Bax/Bcl-2 ratio; activation of caspases-8, -9, -3. nih.gov |

| 5,7-Dihydroxyflavone (Chrysin) | HepG2 (Hepatocarcinoma), Jurkat T (Leukemia), HeLa (Cervical Carcinoma) | Enhanced TRAIL-induced apoptosis; upregulation of Bax; downregulation of Bcl-2, Mcl-1, IAPs. nih.gov |

| Esculetin | Leukemia U937 | Downregulation of Bcl-2 and NF-κB. mdpi.comencyclopedia.pub |

| Flavanone from Chromolaena tacotana | MDA-MB-231, MCF-7 (Breast Cancer) | Downregulation of anti-apoptotic proteins. grafiati.com |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound and its analogues can inhibit cancer cell proliferation by causing cell cycle arrest at various phases.

Luteolin has been reported to arrest the cell cycle at the G2/M transition by inhibiting CDC1/CDK2 and cyclin B1/CDC2 proteins. nih.gov Apigenin, another flavone, can induce cell cycle arrest at both the G1 and G2/M phases in skin cancer cells. mdpi.com In human cervical carcinoma cells, apigenin suppressed growth by arresting the cell cycle at the G1 phase in a p53-dependent manner, leading to an increase in the expression of the CDK inhibitor p21Waf1. mdpi.com

Esculetin has been shown to arrest the growth of human pancreatic cancer cells in the G1 phase of the cell cycle. mdpi.comencyclopedia.pub A flavanone from Chromolaena tacotana was found to induce cell cycle arrest in the G2/M phase in A375 melanoma cells. grafiati.com

| Compound | Cell Line | Cell Cycle Phase of Arrest | Mechanism |

| Luteolin | Cancerous cell lines | G2/M | Inhibition of CDC1/CDK2 and cyclin B1/CDC2. nih.gov |

| Apigenin | Skin cancer cells | G1 and G2/M | Not specified. mdpi.com |

| Apigenin | HeLa (Cervical Carcinoma) | G1 | p53-dependent increase in p21Waf1 expression. mdpi.com |

| Esculetin | PANC-1 (Pancreatic Cancer) | G1 | Not specified. mdpi.comencyclopedia.pub |

| Flavanone from Chromolaena tacotana | A375 (Melanoma) | G2/M | Not specified. grafiati.com |

Inhibition of Cell Proliferation and Tumor Growth

The induction of apoptosis and cell cycle arrest by this compound and its analogues directly translates to the inhibition of cancer cell proliferation and tumor growth, as demonstrated in both in vitro and in vivo models.

Luteolin has been shown to significantly decrease tumor size and weight in animal models, which is attributed to its ability to induce cell cycle arrest and apoptosis. nih.gov A polysaccharide from Lentinus edodes was found to inhibit the proliferation of human colon cancer cells and suppress tumor growth in nude mice. oncotarget.com The inhibition of tumor growth was dose-dependent, with an inhibition rate of up to 57.90% at a dose of 5 mg/kg. oncotarget.com

A flavanone from Chromolaena tacotana was found to inhibit the cell proliferation of triple-negative human breast cancer cell lines MDA-MB-231 and MCF-7 with IC50 values of 25.3 µg/mL and 20.8 µg/mL, respectively. grafiati.com Plumbagin, a naphthoquinone, has been shown to inhibit tumor growth in patient-derived xenograft models of tongue squamous cell carcinoma, reducing tumor volume by more than 50%. unav.edu

These findings provide strong evidence for the potent anti-proliferative and tumor-suppressive effects of this class of compounds.

| Compound/Analogue | Cancer Model | Key Findings |

| Luteolin | Animal models | Significantly decreased tumor size and weight. nih.gov |

| Polysaccharide from Lentinus edodes | HT-29 colon cancer cells (in vitro and in vivo) | Inhibited cell proliferation; suppressed tumor growth in nude mice (up to 57.90% inhibition). oncotarget.com |

| Flavanone from Chromolaena tacotana | MDA-MB-231, MCF-7 breast cancer cells (in vitro) | Inhibited cell proliferation with IC50 values of 25.3 µg/mL and 20.8 µg/mL, respectively. grafiati.com |

| Plumbagin | Tongue squamous cell carcinoma (patient-derived xenograft) | Reduced tumor volume by more than 50%. unav.edu |

Anti-angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound and its analogues have been shown to possess anti-angiogenic properties, further contributing to their anticancer potential.

Morelloflavone, a biflavonoid, demonstrates potent inhibition of VEGF-induced endothelial cell activation. vulcanchem.com It suppresses the phosphorylation of VEGF receptor 2 (VEGFR2), which in turn disrupts downstream signaling pathways like ERK1/2 and AKT, effectively blocking both proliferative and survival signals in endothelial cells. vulcanchem.com

Plumbagin, a natural 1,4-naphthoquinone, is a promising anti-angiogenesis agent that interferes with the vascular endothelial growth factor receptor-mediated Ras signaling pathway. unav.edu Flavonoids, in general, are known to mediate anti-neoplastic mechanisms by inhibiting angiogenesis. researchgate.net

By cutting off the blood supply to tumors, these compounds can effectively starve them of the nutrients and oxygen they need to grow and spread, making anti-angiogenesis a key component of their anticancer activity.

| Compound | Mechanism of Anti-angiogenesis |

| Morelloflavone | Inhibition of VEGF-induced endothelial cell activation; suppression of VEGFR2 phosphorylation; disruption of downstream ERK1/2 and AKT pathways. vulcanchem.com |

| Plumbagin | Interference with VEGF receptor-mediated Ras signaling pathway. unav.edu |

| Flavonoids (general) | Inhibition of angiogenesis as a general anti-neoplastic mechanism. researchgate.net |

Telomerase Inhibition

Telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, is a significant target in cancer therapy due to its overexpression in the majority of cancer cells, which contributes to their immortalization. nih.govresearchgate.net Natural flavonoids, including derivatives of this compound, have been identified as potential telomerase inhibitors. nih.govresearchgate.net These compounds can inhibit telomerase activity through various mechanisms, such as down-regulating the expression of the human telomerase reverse transcriptase (hTERT) subunit, interfering with its mRNA and protein levels, and preventing the binding of transcription factors to the hTERT promoter. nih.govresearchgate.net

For instance, the flavonoid Luteolin, which shares the 5,7-dihydroxychromen-4-one structure, has been shown to suppress hTERT expression by reducing telomerase levels and inhibiting the phosphorylation of c-Myc, a key transcription factor for hTERT. nih.gov Similarly, other flavonoids like quercetin have demonstrated the ability to inhibit telomerase function and induce programmed cell death in various cancer cell lines. nih.gov

The inhibitory action of these compounds on telomerase can lead to the shortening of telomeres, ultimately triggering cell cycle arrest and apoptosis in cancer cells. nih.gov This makes flavonoids containing the this compound scaffold promising candidates for the development of novel anticancer therapies. researchgate.netmdpi.com

Modulation of Specific Oncogenic Pathways (e.g., STAT3, c-Myc)

In addition to direct enzyme inhibition, this compound analogues can exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Two such critical pathways are the STAT3 and c-Myc pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. plos.org Its constitutive activation is a hallmark of many cancers. Luteolin has been reported to inhibit STAT3 signaling by suppressing its activation and promoting its degradation in cancer cells. nih.gov Another flavonoid, Morin (B1676745), inhibits the phosphorylation of STAT3 at tyrosine-705, a critical step for its activation. nih.gov

The c-Myc oncogene is a master regulator of cell proliferation and is frequently overexpressed in tumors. plos.org As mentioned earlier, Luteolin can suppress the expression of hTERT by inhibiting the phosphorylation of c-Myc. nih.gov Furthermore, the coumarin derivative Esculetin has been shown to downregulate the expression of c-Myc, contributing to its apoptotic effects. mdpi.com The ability of these compounds to interfere with fundamental oncogenic pathways like STAT3 and c-Myc highlights their potential as multi-targeted anticancer agents. nih.govmdpi.com

Enzyme Inhibition Studies

The this compound scaffold and its analogues have been investigated for their inhibitory activity against a range of enzymes implicated in various diseases.

DNA Topoisomerase IIα Inhibition

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, making them critical targets for anticancer drugs. phcogrev.com Specifically, topoisomerase IIα is involved in DNA replication and is a validated target for cancer therapy. nih.govjpionline.org Certain derivatives of this compound have been explored for their potential to inhibit this enzyme.

Research has shown that specific dihydroxylated 2,6-diphenyl-4-aryl pyridines exhibit significant topoisomerase II inhibitory activity. nih.gov While not direct analogues, this highlights the potential for hydroxylated aromatic structures to interact with this enzyme. Studies on other natural products, such as altholactone (B132534) derivatives, have demonstrated that modifications can enhance their inhibitory activity against topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells. nih.gov This suggests that the this compound core could be a valuable template for designing novel topoisomerase IIα inhibitors.

Carbonic Anhydrase (hCA IX, XII) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govmdpi.com The tumor-associated isoforms, CA IX and CA XII, are overexpressed in many solid tumors and play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. mdpi.comnih.gov Therefore, selective inhibition of these isoforms is a promising strategy for cancer treatment. mdpi.complos.org

Coumarin derivatives, which are structurally related to chroman-4-ones, have been identified as selective inhibitors of hCA IX and hCA XII. mdpi.comnih.gov These compounds act as suicide inhibitors, where the coumarin ring is hydrolyzed by the esterase activity of the CA enzyme, leading to a derivative that blocks the active site. mdpi.com For example, a series of novel sulfonamides based on the coumarin scaffold were found to be potent and selective inhibitors of CA IX and XII. nih.gov This indicates the potential of the chroman-4-one scaffold as a basis for developing selective inhibitors against these tumor-related carbonic anhydrase isoforms.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Selected Compounds

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | - | - | Potent Inhibitor | Potent Inhibitor |

| Compound 18f (Coumarin-based) | 955 | 515 | 21 | 5 |

| Carboxylate 3c | Ineffective | Ineffective | 3100 | Submicromolar |

| Carboxylate 3f | Ineffective | Ineffective | 3200 | Submicromolar |

Sarcoma Kinase Domain Inhibition

Targeted therapies against specific kinases have become a cornerstone of treatment for various cancers, including sarcomas. mdpi.comjcancer.org Tyrosine kinase inhibitors (TKIs) block signaling pathways involved in cell growth and division. cancer.ca Pazopanib, a multi-targeted TKI, is approved for the treatment of certain soft tissue sarcomas and targets receptors like VEGFR and PDGFR. jcancer.orge-crt.org

While direct studies on this compound and sarcoma kinase inhibition are limited, the general principle of targeting kinase domains is well-established. masseycancercenter.org The development of inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase, and the flavonoid scaffold could potentially be adapted for this purpose. Further research is needed to explore the potential of this compound derivatives as inhibitors of specific kinases relevant to sarcoma.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov

Several studies have investigated chromanone derivatives as inhibitors of cholinesterases. For instance, hybrids of chromanone and other pharmacophores have been designed and shown to exhibit significant inhibitory activities against both AChE and BChE. researchgate.net The this compound core is a feature of some compounds that have been evaluated for their dual inhibitory potential against these enzymes. frontiersin.org The antioxidant properties often associated with phenolic compounds like this compound could also be beneficial in the context of neurodegenerative diseases. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Compounds

| Compound | Target Enzyme(s) | IC₅₀ / Kᵢ |

| Compound C10 (Chromanone hybrid) | AChE | IC₅₀ = 0.58 µM |

| MAO-B | IC₅₀ = 0.41 µM | |

| Coumestrol | AChE | Kᵢ = 21.43 nM |

| BChE | Kᵢ = 21.65 nM | |

| Dihydrobenzodioxepine cymserine (B1245408) (DHBDC) | BuChE | Potent competitive inhibitor |

IC₅₀ represents the half-maximal inhibitory concentration, and Kᵢ represents the inhibition constant. Data sourced from multiple studies. mdpi.comnih.govresearchgate.net

USP7 and Proteasome Chymotrypsin-like Activity Inhibition

Recent studies have highlighted the potential of this compound and its analogues, particularly geranylated flavonoids, as inhibitors of Ubiquitin-Specific Protease 7 (USP7) and the chymotrypsin-like activity of the proteasome. nii.ac.jp USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cancer progression, such as the tumor suppressor p53 and its E3 ligase, MDM2. nih.govfrontiersin.org Inhibition of USP7 can lead to the destabilization of proteins like MDM2, thereby increasing p53 levels and promoting apoptosis in cancer cells. nih.govfrontiersin.org The proteasome, a multi-catalytic protease complex, is essential for the degradation of ubiquitinated proteins, and its chymotrypsin-like activity is a key component of this process. nih.gov

A study on geranyl flavonoids isolated from the leaves of Artocarpus communis demonstrated significant inhibitory activity against both USP7 and the proteasome's chymotrypsin-like activity. nii.ac.jp Notably, this was the first report of geranyl flavonoids exhibiting this dual inhibitory action. nii.ac.jp

Among the tested compounds, compound 6 (a geranyl flavonoid) showed exceptionally potent USP7 inhibition with an IC50 value of 0.094 µM, which was 55 times more potent than the positive control, P5091 (IC50 = 5.2 µM). nii.ac.jp Several other geranylated flavanones also displayed inhibitory effects at a concentration of 1 µM. nii.ac.jp For instance, compounds 1 , 4 , 5 , and 6 inhibited USP7 activity by 76%, 92%, 42%, and 94%, respectively. nii.ac.jp The corresponding IC50 values for compounds 1 , 5 , and 6 were 0.26 µM, 1.2 µM, and 0.094 µM, respectively. nii.ac.jp

In addition to USP7 inhibition, these geranyl flavonoids also targeted the chymotrypsin-like activity of the proteasome. nii.ac.jp At a concentration of 1 µM, compounds 1 , 5 , and 6 inhibited this proteasomal activity by 77%, 24%, and 67%, respectively. nii.ac.jp These findings suggest that geranyl flavonoids have the potential to be developed as dual inhibitors for cancer therapy by targeting both the USP7 and proteasome pathways. nii.ac.jp

Table 1: Inhibitory Activity of Geranyl Flavonoids against USP7 and Proteasome Chymotrypsin-like Activity

| Compound | USP7 Inhibition (%) at 1 µM | USP7 IC50 (µM) | Proteasome Chymotrypsin-like Activity Inhibition (%) at 1 µM |

|---|---|---|---|

| 1 | 76 | 0.26 | 77 |

| 4 | 92 | N/A | N/A |

| 5 | 42 | 1.2 | 24 |

| 6 | 94 | 0.094 | 67 |

| P5091 (Control) | N/A | 5.2 | N/A |

Data sourced from a study on geranyl flavonoids from Artocarpus communis. nii.ac.jp

Antimicrobial Activity

The this compound scaffold is a core structure in many flavonoids that exhibit antimicrobial properties. acs.orgnih.gov The antimicrobial activity is often attributed to the presence of the α,β-unsaturated carbonyl group and substitutions on the aromatic rings. jocpr.com Research has shown that the presence and position of hydroxyl groups on the chromanone scaffold are critical for antibacterial activity. acs.orgnih.gov

A study investigating a series of 4-chromanone (B43037) derivatives found that the presence of hydroxyl groups at both the 5- and 7-positions significantly enhanced antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov For example, the introduction of a 5-OH group to 7-hydroxy-4-chromanones markedly improved their anti-MRSA activity. acs.orgnih.gov Specifically, 2-hexyl-5,7-dihydroxychroman-4-one showed a minimum inhibitory concentration (MIC) of 6.25 µg/mL against MRSA. acs.orgnih.gov

The structural activity relationship (SAR) analysis revealed that a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position of the 4-chromanone scaffold, in conjunction with the 5,7-dihydroxy pattern, were key for potent antibacterial effects. acs.orgnih.gov Some synthesized compounds demonstrated significant activity against Gram-positive pathogens, with MIC values as low as 0.39 μg/mL. nih.gov

Furthermore, other studies have reported the antimicrobial potential of flavonoids containing the 5,7-dihydroxychromen-4-one core. For instance, morin (2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one) has shown inhibitory activity against Salmonella enteritidis, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov Dihydroquercetin, which has a similar polyhydroxy-substituted chromanone structure, exhibited high antimicrobial activity against S. aureus and E. coli. scielo.br

Table 2: Antimicrobial Activity of Selected this compound Analogues

| Compound/Analogue | Target Microorganism(s) | Activity/MIC |

|---|---|---|

| 2-Hexyl-5,7-dihydroxychroman-4-one | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 6.25 µg/mL. acs.orgnih.gov |

| Morin | Salmonella enteritidis, Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Inhibitory activity reported. nih.gov |

| Dihydroquercetin | Staphylococcus aureus, Escherichia coli | High antimicrobial activity reported. scielo.br |

Other Investigated Biological Activities (e.g., Anti-diabetic, Neuroprotective, Anti-HIV)

The versatile scaffold of this compound is a constituent of various flavonoids that have been explored for a range of other biological activities, including anti-diabetic, neuroprotective, and anti-HIV effects.

Anti-diabetic Activity: Several flavonoids containing the 5,7-dihydroxy moiety have been investigated for their potential to manage diabetes. One study synthesized two series of 5,7-dihydroxyflavanones and 5,7-dihydroxyflavones and found that many of these compounds exhibited significant in vitro anti-diabetic activity, with some being more effective than the control drug, metformin (B114582). nih.gov The biological activity was noted to be influenced by structural modifications on the B-ring of the flavonoid skeleton. nih.gov Another study on flavonoids from Albizzia lebbeck bark, including luteolin (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one), showed strong inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov Luteolin demonstrated 92.59% inhibition of α-glucosidase and 90.10% inhibition of α-amylase. nih.gov

Neuroprotective Activity: The 5,7-dihydroxychromen-4-one unit is a common structural feature in many flavonoids that display neuroprotective properties. nih.gov This includes well-known flavonoids like chrysin, apigenin, and luteolin. nih.govnih.gov The neuroprotective effects are often attributed to their antioxidant capabilities and their ability to interact with various cellular targets. nih.govpublisherspanel.com For instance, luteolin has been shown to protect against neurodegenerative processes by influencing pathways related to β-amyloid. publisherspanel.com Research on synthetic flavones and analogues based on the 5,7-dihydroxychromen-4-one structure has aimed to develop CNS-targeted compounds with neuroprotective potential against oxidative stress-induced toxicity. nih.gov

Anti-HIV Activity: Flavonoids possessing the 4H-chromen-4-one backbone are recognized for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). mdpi.com The flavonoid moiety is considered crucial for this therapeutic activity. mdpi.com A study on compounds isolated from Ochna rhizomatosa investigated their anti-HIV-1 replication potential. researchgate.net One of the biflavonoids, which contains the 5,7-dihydroxychromen-4-one structure as part of its larger framework, showed a prominent inhibitory effect on HIV-1, with an IC50 of 3.1 µM. researchgate.net However, this particular compound also exhibited cytotoxicity. researchgate.net Other research has identified chroman aldehydes, which are structurally related, as inhibitors of HIV infectivity. nih.gov

Table 3: Summary of Other Investigated Biological Activities

| Biological Activity | Key Findings | Relevant Compound(s) |

|---|---|---|

| Anti-diabetic | Significant in vitro activity, more effective than metformin in some cases. nih.gov Strong inhibition of α-glucosidase and α-amylase. nih.gov | 5,7-dihydroxyflavanones/flavones. nih.gov Luteolin. nih.gov |

| Neuroprotective | Core structure in many neuroprotective flavonoids. nih.gov Protects against neurodegenerative processes. publisherspanel.com | Chrysin, Apigenin, Luteolin. nih.govnih.gov |

| Anti-HIV | Flavonoid moiety is important for anti-HIV activity. mdpi.com Inhibition of HIV-1 replication observed. researchgate.net | Biflavonoid from Ochna rhizomatosa. researchgate.net |

Vi. Structure Activity Relationship Sar Studies of 5,7 Dihydroxychroman 4 One Derivatives

Impact of Hydroxylation and Alkylation Patterns on Biological Efficacy

The presence and positioning of hydroxyl (-OH) and alkyl groups on the 5,7-dihydroxychroman-4-one scaffold are critical determinants of its biological activity, particularly its antibacterial properties.

The hydroxyl groups at the 5- and 7-positions of the A-ring are considered crucial for the antibacterial activity of 4-chromanones. acs.orgnih.gov The 5-hydroxy group, in particular, has been shown to significantly enhance activity against certain bacterial strains. acs.org It is believed that the intramolecular hydrogen bond between the 5-hydroxy group and the 4-carbonyl group can influence the molecule's conformation and interaction with biological targets. acs.org While both the 6- and 7-hydroxy groups are important for antibacterial effects, the 5-OH substitution has been identified as a key factor for potent activity. acs.org In some cases, the presence of two free phenol (B47542) hydroxyl groups on the 4-chromanone (B43037) scaffold is considered optimal for antibacterial activity against Gram-positive bacteria. acs.org